![molecular formula C11H14BrNO2 B1341126 2-bromo-N-(4-ethoxyphenyl)propanamide CAS No. 109098-43-3](/img/structure/B1341126.png)
2-bromo-N-(4-ethoxyphenyl)propanamide
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Overview
Description
“2-bromo-N-(4-ethoxyphenyl)propanamide” is a biochemical compound used for proteomics research . It has a molecular formula of C11H14BrNO2 and a molecular weight of 272.14 .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(4-ethoxyphenyl)propanamide” is defined by its molecular formula, C11H14BrNO2 . Unfortunately, specific details about its structure, such as bond lengths and angles, are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-bromo-N-(4-ethoxyphenyl)propanamide” are not fully detailed in the search results. The molecular weight is known to be 272.14 .Scientific Research Applications
Synthesis and Molecular Studies
2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a derivative of the target compound, has been synthesized and analyzed using various spectroscopic methods. Its crystal structure was determined, showing its utility in molecular structure studies. Additionally, it demonstrated efficiency as a fluorescent ATRP initiator in polymerizations of acrylates, indicating its potential in polymer science and engineering (Kulai & Mallet-Ladeira, 2016).
Reactivity and Chemical Transformation
Research has delved into the reactivity of related compounds, such as 3-bromo-N-(p-bromophenyl)propanamide. This compound, when interacted with different bases, shows two potential deprotonation sites leading to the formation of distinct products: a β-lactam through internal halide displacement and acrylanilide. The findings from these studies are crucial for understanding the chemical behavior and transformation pathways of such compounds, which have noteworthy biological activities (Pandolfi et al., 2019).
Spectroscopic Analysis and Theoretical Studies
The compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, which is structurally similar to the target compound, was synthesized and characterized using spectroscopic techniques and single crystal X-ray diffraction. Extensive computational analyses, including DFT, were performed to understand its chemical activity, molecular electrostatic potential, and other physicochemical properties (Demircioğlu et al., 2019).
Photocleavage Reactions
A study on the photochemistry of monothioimides, including compounds structurally related to 2-bromo-N-(4-ethoxyphenyl)propanamide, revealed insights into the photocleavage reactions. The findings indicated the importance of intramolecular contacts and proposed new mechanisms for the reaction process, enhancing the understanding of the compound's photoreactivity (Fu, Scheffer & Trotter, 1998).
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-(4-ethoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-10-6-4-9(5-7-10)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDDFVJJCATOIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587928 |
Source
|
Record name | 2-Bromo-N-(4-ethoxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-ethoxyphenyl)propanamide | |
CAS RN |
109098-43-3 |
Source
|
Record name | 2-Bromo-N-(4-ethoxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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